molecular formula C9H4ClN3O B11894375 2-Chloro-4-oxo-3,4-dihydroquinazoline-5-carbonitrile

2-Chloro-4-oxo-3,4-dihydroquinazoline-5-carbonitrile

Cat. No.: B11894375
M. Wt: 205.60 g/mol
InChI Key: JDPCOODWYFMWJQ-UHFFFAOYSA-N
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Description

2-Chloro-4-oxo-3,4-dihydroquinazoline-5-carbonitrile is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their wide range of biological activities and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-oxo-3,4-dihydroquinazoline-5-carbonitrile typically involves the reaction of 2-aminobenzonitrile with phosgene or its derivatives. The reaction proceeds through the formation of an intermediate isocyanate, which then cyclizes to form the quinazoline ring. The reaction conditions often involve the use of solvents such as dichloromethane or chloroform and temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-oxo-3,4-dihydroquinazoline-5-carbonitrile undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted quinazolines, reduced alcohols, and oxidized quinazoline derivatives. These products have various applications in medicinal chemistry and organic synthesis .

Scientific Research Applications

2-Chloro-4-oxo-3,4-dihydroquinazoline-5-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-4-oxo-3,4-dihydroquinazoline-5-carbonitrile involves its interaction with specific molecular targets in biological systems. The compound can inhibit enzymes or receptors involved in critical biological pathways, leading to its therapeutic effects. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a role in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde
  • 2-Chloroquinoline-3-carbaldehyde
  • 4-Oxo-3,4-dihydroquinazoline-2-carbonitrile

Uniqueness

2-Chloro-4-oxo-3,4-dihydroquinazoline-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the carbonitrile group enhances its reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Biological Activity

2-Chloro-4-oxo-3,4-dihydroquinazoline-5-carbonitrile is a heterocyclic compound belonging to the quinazoline family, notable for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by case studies and research findings.

Chemical Structure and Properties

Molecular Formula: C9H6ClN3O
Molecular Weight: 205.60 g/mol

The compound features a fused bicyclic system characteristic of quinazoline derivatives, which contributes to its unique chemical reactivity and biological activities. The presence of a chloro group and a carbonitrile group enhances its potential as a pharmaceutical agent.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. A study indicated that it exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Enterococcus faecalis8.33
Escherichia coli2.33
Pseudomonas aeruginosa13.40
Salmonella typhi11.29

2. Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties through mechanisms involving the inhibition of specific enzymes related to cancer cell proliferation. For instance, quinazoline derivatives have been studied for their ability to inhibit tankyrases, which are implicated in cancer progression .

In vitro studies revealed that certain analogs of this compound could effectively reduce cancer cell viability by targeting pathways critical for tumor growth.

3. Enzyme Inhibition

The compound has shown promise as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation and cancer . A study found that derivatives based on the quinazoline structure could achieve COX-2 inhibition rates up to 47.1% at a concentration of 20 µM, indicating potential therapeutic applications in managing inflammatory diseases.

Case Studies

Case Study: Antimicrobial Efficacy

A recent investigation into the antimicrobial efficacy of various quinazoline derivatives included testing this compound against common pathogens. The study highlighted its effectiveness against resistant strains of bacteria, suggesting it could serve as a lead compound for developing new antibiotics .

Case Study: Anticancer Mechanisms

In another study focused on anticancer activity, researchers synthesized multiple analogs of the quinazoline structure and assessed their effects on cancer cell lines. The findings indicated that modifications to the chemical structure could enhance potency against specific cancer types, paving the way for further drug development based on this scaffold .

Properties

Molecular Formula

C9H4ClN3O

Molecular Weight

205.60 g/mol

IUPAC Name

2-chloro-4-oxo-3H-quinazoline-5-carbonitrile

InChI

InChI=1S/C9H4ClN3O/c10-9-12-6-3-1-2-5(4-11)7(6)8(14)13-9/h1-3H,(H,12,13,14)

InChI Key

JDPCOODWYFMWJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(NC2=O)Cl)C#N

Origin of Product

United States

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